molecular formula C15H11F3N4O2 B2952722 N-(2-oxo-1-phenylazetidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide CAS No. 2093514-90-8

N-(2-oxo-1-phenylazetidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide

Cat. No. B2952722
CAS RN: 2093514-90-8
M. Wt: 336.274
InChI Key: POCVEYRCVYXGMZ-UHFFFAOYSA-N
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Description

N-(2-oxo-1-phenylazetidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide, commonly referred to as AZD-6738, is a potent and selective inhibitor of the DNA damage response enzyme ATR (Ataxia Telangiectasia and Rad3-related). It has been extensively studied for its potential use in cancer treatment and as a tool for understanding DNA damage response pathways.

Mechanism of Action

AZD-6738 inhibits ATR by binding to the ATP-binding site of the enzyme, preventing its activity. ATR is responsible for detecting DNA damage and initiating the DNA damage response pathway, which includes DNA repair, cell cycle arrest, and apoptosis. Inhibition of ATR prevents the activation of this pathway, leading to increased sensitivity of cancer cells to DNA damage.
Biochemical and Physiological Effects:
AZD-6738 has been shown to selectively inhibit ATR activity in cancer cells, leading to increased sensitivity to DNA-damaging agents. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In preclinical studies, AZD-6738 has demonstrated efficacy in a variety of cancer types, including breast, lung, and ovarian cancer.

Advantages and Limitations for Lab Experiments

One advantage of AZD-6738 in lab experiments is its selectivity for ATR, which allows for specific targeting of the DNA damage response pathway. However, its potency and specificity may also make it difficult to use in certain experiments. Additionally, the complex synthesis method and limited availability of the compound may limit its use in some labs.

Future Directions

There are several potential future directions for research on AZD-6738. One area of interest is the development of combination therapies using AZD-6738 and other DNA-damaging agents. Additionally, further studies are needed to determine the optimal dosing and scheduling of AZD-6738 in combination therapy. Finally, the potential use of AZD-6738 in other DNA damage response-related diseases, such as neurodegenerative disorders, is an area of ongoing research.

Synthesis Methods

AZD-6738 is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method is complex and involves several purification steps to obtain the final product. The detailed synthesis method is beyond the scope of this paper.

Scientific Research Applications

AZD-6738 has been extensively studied for its potential use in cancer treatment. ATR is a key enzyme in the DNA damage response pathway, which is critical for maintaining genomic stability. Inhibition of ATR has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, making AZD-6738 a promising candidate for combination therapy.

properties

IUPAC Name

N-(2-oxo-1-phenylazetidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c16-15(17,18)14-19-6-9(7-20-14)12(23)21-11-8-22(13(11)24)10-4-2-1-3-5-10/h1-7,11H,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCVEYRCVYXGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=CC=C2)NC(=O)C3=CN=C(N=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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